

The Role of PBRM1 in Clear Cell Renal Cell Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1/BRM-associated factor (PBAF) chromatin remodeling complex, is the second most frequently mutated gene in clear cell renal cell carcinoma (ccRCC), following von Hippel-Lindau (VHL). Its role as a tumor suppressor is underscored by the prevalence of inactivating mutations, which are found in approximately 40% of ccRCC cases. The loss of PBRM1 function profoundly impacts the cellular landscape of renal cancer, driving tumorigenesis through multiple avenues. This technical guide provides an in-depth exploration of the molecular functions of PBRM1, the consequences of its loss in ccRCC, and the intricate signaling pathways it governs. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and workflows to serve as a comprehensive resource for researchers and drug development professionals in the field of renal oncology.

PBRM1 and the PBAF Chromatin Remodeling Complex

PBRM1, also known as BAF180, is a defining subunit of the PBAF complex, a variant of the SWI/SNF chromatin remodeling family.[1] The PBAF complex utilizes the energy from ATP hydrolysis to modulate nucleosome positioning, thereby regulating gene expression. PBRM1



contains six bromodomains, which recognize and bind to acetylated lysine residues on histone tails, targeting the PBAF complex to specific genomic loci.[2]

The core components of the PBAF complex include the ATPase subunits SMARCA4 (BRG1) or SMARCA2 (BRM), and several other accessory subunits. The loss of PBRM1 can impact the integrity and targeting of the PBAF complex. In PBRM1-deficient ccRCC, the PBAF complex can be mistargeted to new genomic locations, leading to aberrant gene expression.[3]

Quantitative Data on PBRM1 in ccRCC

The high frequency of PBRM1 mutations in ccRCC underscores its critical role in the pathogenesis of this disease. The majority of these mutations are truncating, leading to a loss of protein function.

| Parameter | Value | Reference |
|------------------------------|------------------------------------|-----------|
| Mutation Frequency in ccRCC | ~40% | [4] |
| PBRM1 Mutation Type in ccRCC | Predominantly truncating mutations | [5] |
| Co-mutation with VHL | Frequent | [1] |

The mutational status of PBRM1 has also been investigated as a predictive biomarker for response to immunotherapy in ccRCC, with some studies suggesting a correlation with clinical benefit.

| Clinical Trial | Therapy | Finding | Reference |
|----------------|-----------------------|--|--------------|
| CheckMate 025 | Nivolumab (anti-PD-1) | PBRM1 mutations may be associated with improved response to nivolumab. | [6][7][8][9] |

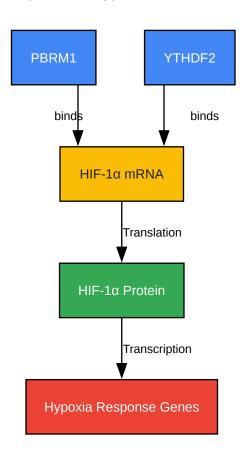
Signaling Pathways Regulated by PBRM1



The loss of PBRM1 function in ccRCC leads to the dysregulation of several critical signaling pathways that contribute to tumor growth, proliferation, and survival.

Hypoxia Inducible Factor (HIF) Pathway

In the context of VHL loss, a hallmark of ccRCC, the HIF transcription factors are constitutively active. PBRM1 plays a complex role in modulating the HIF response. PBRM1 can directly bind to HIF-1 α mRNA and, in cooperation with the m6A reader protein YTHDF2, control its translation.[10][11][12][13][14] The loss of PBRM1 can therefore impact the levels of HIF-1 α protein, influencing the cellular response to hypoxia.



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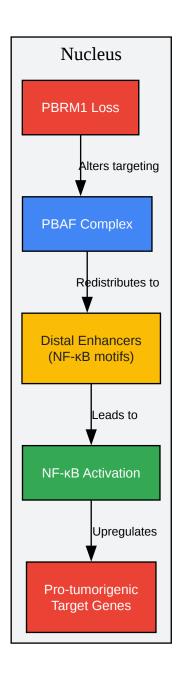
PBRM1-mediated regulation of HIF-1 α translation.

NF-kB Signaling Pathway

Loss of PBRM1 can lead to the redistribution of the PBAF complex to distal enhancer regions containing NF-kB binding motifs. This aberrant targeting results in the activation of the NF-kB



signaling pathway, which is known to promote inflammation, cell survival, and tumorigenesis.[3] [15][16][17]



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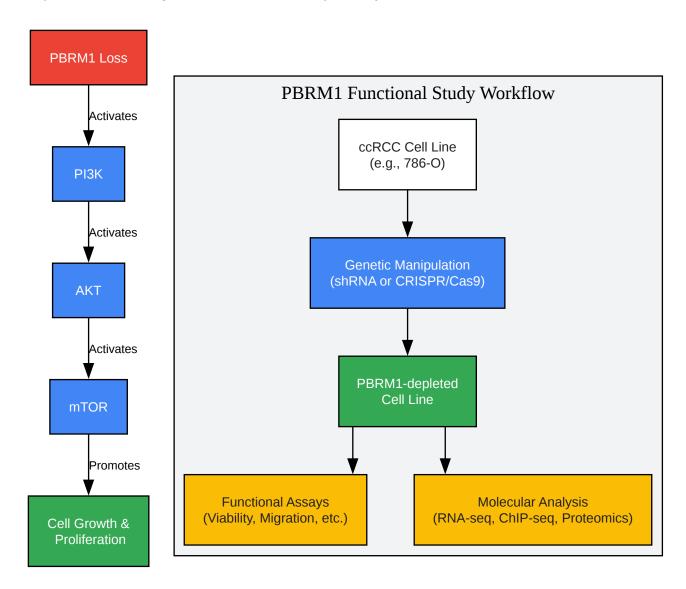
Activation of NF-kB signaling upon PBRM1 loss.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. While the precise mechanisms are still under investigation, evidence suggests that



PBRM1 loss can lead to the activation of this pathway, contributing to ccRCC progression. This may occur through indirect mechanisms involving the regulation of upstream signaling components or through crosstalk with other pathways.



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Foundational & Exploratory





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- To cite this document: BenchChem. [The Role of PBRM1 in Clear Cell Renal Cell Carcinoma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390766#role-of-pbrm1-in-clear-cell-renal-cell-carcinoma]



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